molecular formula C9H8ClF2NO B13171907 2-chloro-N-[4-(difluoromethyl)phenyl]acetamide

2-chloro-N-[4-(difluoromethyl)phenyl]acetamide

Cat. No.: B13171907
M. Wt: 219.61 g/mol
InChI Key: XPWMZHBDAMXLDS-UHFFFAOYSA-N
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Description

2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE is an organic compound with the molecular formula C9H8ClF2NO It is characterized by the presence of a chloro group, a difluoromethyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE typically involves the reaction of 4-(difluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The chloro and acetamide groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(4-(TRIFLUOROMETHYL)PHENYL)-ACETAMIDE
  • 2-CHLORO-N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-ACETAMIDE
  • 2-CHLORO-N-(4-CHLORO-PHENYL)-ACETAMIDE
  • 2-CHLORO-N-(3,4-DICHLORO-PHENYL)-ACETAMIDE

Uniqueness

2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C9H8ClF2NO

Molecular Weight

219.61 g/mol

IUPAC Name

2-chloro-N-[4-(difluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H8ClF2NO/c10-5-8(14)13-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2,(H,13,14)

InChI Key

XPWMZHBDAMXLDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)NC(=O)CCl

Origin of Product

United States

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